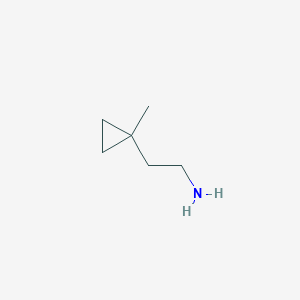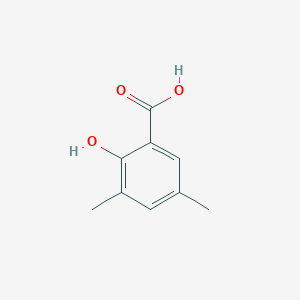
1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
Overview
Description
The compound “1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one” is a complex organic molecule. It contains a methoxyphenyl group, a dimorpholinyl group, and a phenyl group attached to a propanone backbone. The methoxyphenyl and phenyl groups are aromatic rings, which often contribute to the stability and reactivity of the molecule. The dimorpholinyl group contains two morpholine rings, which are six-membered rings containing one oxygen and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the ketone group. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the ketone could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Mechanism of Action
The exact mechanism of action of 1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to interact with various ion channels in the brain, including GABA-A and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to decrease the levels of various inflammatory cytokines, including TNF-alpha and IL-6. Furthermore, this compound has been shown to exhibit analgesic effects by modulating the activity of various pain receptors in the brain.
Advantages and Limitations for Lab Experiments
1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research purposes. Furthermore, this compound exhibits various biological activities, making it a potential candidate for the development of new drugs. However, there are some limitations to the use of this compound in lab experiments. The exact mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Furthermore, the safety and toxicity of this compound have not been fully evaluated, making it difficult to determine the appropriate dosage for lab experiments.
Future Directions
There are several future directions for the research on 1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one. One potential area of research is the development of new drugs based on the structure of this compound. Furthermore, the exact mechanism of action of this compound needs to be further investigated to determine its potential applications in the treatment of various diseases. Additionally, the safety and toxicity of this compound need to be fully evaluated to determine its potential use as a therapeutic agent. Finally, the use of this compound in combination with other drugs needs to be investigated to determine its potential synergistic effects.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, antidepressant, and analgesic effects in various animal models. This compound has also been investigated for its potential use as an anesthetic agent. Furthermore, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-21-9-7-20(8-10-21)24(27)23(26-13-17-30-18-14-26)22(19-5-3-2-4-6-19)25-11-15-29-16-12-25/h2-10,22-23H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKVZFBGQSVYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328516 | |
| Record name | 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6265-47-0 | |
| Record name | NSC33583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane](/img/structure/B3054893.png)
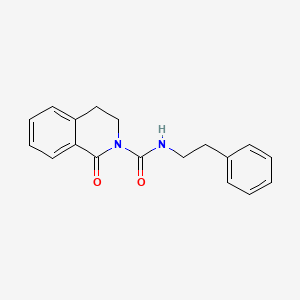
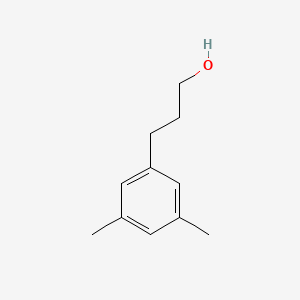
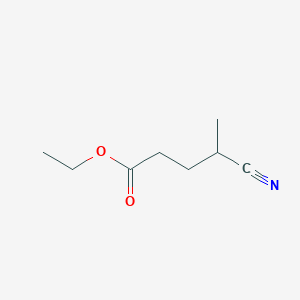
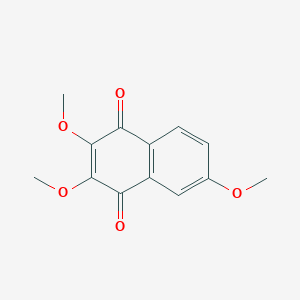

![4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide](/img/no-structure.png)
![Benzyl[1-(benzylamino)-2-nitroethenyl]amine](/img/structure/B3054906.png)
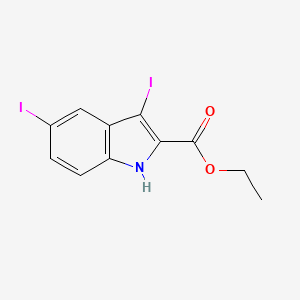

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)

